3-Amino-1-(méthanesulfonyl)azétidine

Vue d'ensemble

Description

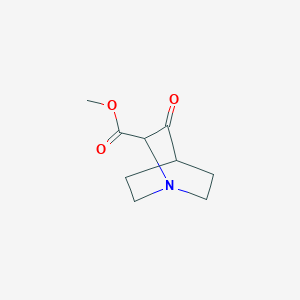

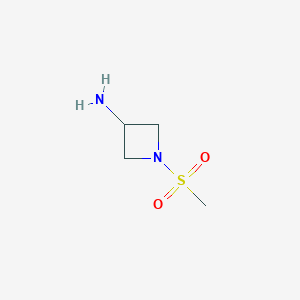

3-Amino-1-(methanesulfonyl)azetidine is a four-membered ring organosulfur compound with the chemical formula C4H10N2O2S . It is also known as AZetidine, 3-[(Methanesulfonyl)amino]-1-azetidine and is commonly used as a reagent in organic synthesis.

Synthesis Analysis

Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes . This method is characterized by its operational simplicity, mild conditions, and broad scope .Molecular Structure Analysis

The molecular structure of 3-Amino-1-(methanesulfonyl)azetidine is characterized by a four-membered ring containing a nitrogen atom . This structure is part of a class of compounds known as azetidines .Chemical Reactions Analysis

Azetidines are used in the synthesis of polyamines through anionic and cationic ring-opening polymerization . The polymerization of ring-strained nitrogen-containing monomers like azetidines can be challenging to control, but the resulting polymers have many important applications .Physical And Chemical Properties Analysis

3-Amino-1-(methanesulfonyl)azetidine has a high melting point of 161-164°C and a boiling point of 420.1°C at 760 mmHg.Applications De Recherche Scientifique

Polymérisation pour les matériaux avancés

3-Amino-1-(méthanesulfonyl)azétidine: est un monomère clé dans le processus de polymérisation pour créer des polyamines. Ces polyamines sont cruciales pour développer des matériaux avancés avec des applications telles que :

- Revêtements antibactériens et antimicrobiens : Les polymères dérivés des monomères d’azétidine peuvent être utilisés pour créer des surfaces qui résistent à la croissance microbienne, ce qui est essentiel dans les industries médicale et alimentaire .

- Adsorption du CO2 : Les matériaux développés à partir de ces polymères peuvent capturer et stocker le dioxyde de carbone, contribuant ainsi aux efforts de réduction des émissions de gaz à effet de serre .

- Chélation et mise en forme de matériaux : Ces polymères peuvent former des complexes avec des ions métalliques, ce qui est utile pour éliminer les métaux lourds des flux de déchets ou créer des matériaux structurés .

- Transfection génétique non virale : Les polymères peuvent être utilisés pour transférer en toute sécurité des gènes dans les cellules, ce qui est une méthode prometteuse pour les applications de thérapie génique .

Antagoniste de la dopamine en pharmacologie

Les dérivés d’azétidine, y compris la This compound, ont été évalués pour leur potentiel en tant qu’antagonistes de la dopamine. Cette application est importante dans le traitement des troubles psychiatriques tels que la schizophrénie et le trouble bipolaire .

Développement de composés bioactifs

Le cycle azétidine est un composant de divers composés bioactifs ayant des applications pharmacologiques diverses, notamment :

- Réduire les taux de cholestérol sanguin : Les composés contenant une partie azétidine ont été utilisés pour développer des médicaments pouvant abaisser le cholestérol .

- Inhibiteurs de la chymase humaine : Ces inhibiteurs sont importants pour développer des traitements des maladies cardiovasculaires .

- Inhibiteurs de la recapture de l’acide gamma-aminobutyrique : Ils jouent un rôle dans le traitement des troubles neurologiques en influençant les niveaux de neurotransmetteurs .

- Antifongiques et antibactériens : Les composés à base d’azétidine contribuent au développement de nouveaux antibiotiques et médicaments antifongiques .

- Antidépresseurs : La structure unique de l’azétidine est utilisée dans la création de médicaments antidépresseurs .

Synthèse de dérivés d’acides aminés hétérocycliques

This compound: est utilisée dans la synthèse de nouveaux dérivés d’acides aminés contenant des cycles azétidine et oxétane. Ces dérivés ont des applications potentielles dans la conception de nouveaux médicaments ayant des propriétés physicochimiques et métaboliques améliorées .

Monomères azotés à cycle contraint

La contrainte de cycle dans les monomères à base d’azétidine comme la This compound offre une réactivité unique qui peut être exploitée pour créer des polymères ayant des propriétés spécifiques pour les matériaux haute performance .

Recherche sur les polymères durables

La recherche sur les polymères durables implique souvent l’utilisation de dérivés d’azétidine This compound peut contribuer au développement de matériaux respectueux de l’environnement, biodégradables ou recyclables .

Mécanisme D'action

Target of Action

The primary target of 3-Amino-1-(methanesulfonyl)azetidine is the process of polymerization . It is used as a building block for polyamines by anionic and cationic ring-opening polymerization .

Mode of Action

3-Amino-1-(methanesulfonyl)azetidine interacts with its targets by acting as a new turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides . This interaction results in greatly improved cyclizations of tetra-, penta- and hexapeptides under standard reaction conditions .

Biochemical Pathways

The compound affects the biochemical pathways involved in the polymerization of ring-strained nitrogen-containing monomers . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Pharmacokinetics

The compound’s role in the synthesis of small head-to-tail cyclic peptides suggests that it may have unique adme properties that impact its bioavailability .

Result of Action

The molecular and cellular effects of 3-Amino-1-(methanesulfonyl)azetidine’s action include the formation of polymers with various structures (i.e., branched vs. linear) and degrees of control . Additionally, the compound’s action results in the production of a range of dye and biotin tagged macrocycles .

Action Environment

The compound’s role in polymerization suggests that factors such as temperature, ph, and the presence of other reactive monomers could potentially influence its action, efficacy, and stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-methylsulfonylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c1-9(7,8)6-2-4(5)3-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJHZIGJKOITDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734648 | |

| Record name | 1-(Methanesulfonyl)azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1340300-17-5 | |

| Record name | 1-(Methanesulfonyl)azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-(methanesulfonyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

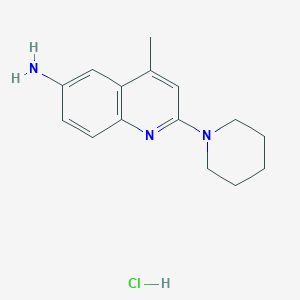

![4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454362.png)

![5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid](/img/structure/B1454371.png)

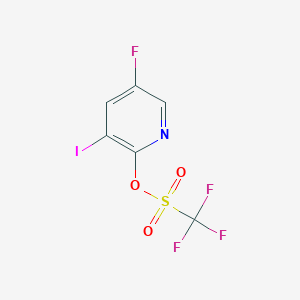

![1-{[1-(2-Chloropyridin-3-yl)-1H-pyrrol-2-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B1454372.png)

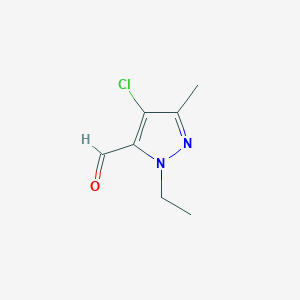

![[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1454374.png)